2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S2/c22-17-7-9-18(10-8-17)29(26,27)13-20(25)24-21-23-19(12-28-21)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHSMLGVYWGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group and the naphthalen-2-ylthiazol moiety. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfonyl group makes it susceptible to nucleophilic substitution, while the thiazol and acetamide groups can participate in different types of reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonyl group.
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for drug development. Its interactions with biological targets and pathways can be explored to understand its efficacy and safety.
Industry: In the industrial sector, this compound may find applications in the production of advanced materials, pharmaceuticals, and agrochemicals. Its unique properties can be leveraged to develop innovative products and solutions.
Mechanism of Action
The mechanism by which 2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions, while the thiazol and acetamide groups can interact with enzymes or receptors in biological systems.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It can bind to specific receptors, triggering signaling cascades and physiological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s distinct features are compared to structurally related derivatives (Table 1):
*Calculated based on molecular formula.
Key Observations :
- The sulfonyl group in the target compound distinguishes it from analogs with piperazine (e.g., compound 30) or coumarin (e.g., compound 13). This group may enhance interactions with polar residues in enzyme active sites, as seen in sulfonamide-based inhibitors .
Thermodynamic and Spectroscopic Data
Biological Activity
The compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or pathways involved in cellular proliferation and survival. The thiazole moiety is known for its role in enhancing the compound's interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells.
Antitumor Activity
Recent studies have reported that compounds with similar structural features exhibit significant antitumor activity. For instance, related thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. Specifically, compounds with a thiazole ring have demonstrated potent activity due to their ability to disrupt cellular processes critical for tumor growth.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HepG2 |
| Compound B | 1.98 ± 1.22 | MCF7 |
These findings suggest that the incorporation of a thiazole moiety into the structure may enhance the compound's antitumor properties significantly .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that sulfonamide derivatives can exhibit antimicrobial effects. For example, studies have shown that compounds similar to this compound possess antibacterial activity against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is often influenced by their structural components. The presence of electron-withdrawing groups, such as fluorine in the para position on the phenyl ring, has been associated with enhanced potency due to increased lipophilicity and better interaction with target proteins.
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various thiazole derivatives, including those structurally related to our compound. The results indicated that modifications at the phenyl and thiazole positions significantly impacted activity.
- In Vivo Models : Animal studies demonstrated that compounds similar to this compound could inhibit tumor growth effectively, with significant reductions in tumor size observed compared to control groups.
Q & A
Basic: What synthetic strategies are effective for preparing 2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a sulfonyl chloride intermediate with a thiazol-2-yl acetamide precursor. For example:
- Step 1: React 4-fluorobenzenesulfonyl chloride with a thiazole intermediate (e.g., 4-(naphthalen-2-yl)thiazol-2-amine) under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide linkage.
- Step 2: Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetone) to improve yields, as demonstrated in analogous thiazole-acetamide syntheses .
- Monitoring: Use TLC or HPLC to track reaction progress. Recrystallization from ethanol or acetonitrile enhances purity .
Example Reaction Conditions:
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Triethylamine | Acetone | 60–80 | 64–89 |
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., sulfonyl S=O stretch at ~1250–1150 cm⁻¹, amide C=O at ~1715 cm⁻¹) .
- NMR: Use - and -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm sulfonamide/thiazole connectivity .
- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H] or [M] peaks) and fragmentation patterns .
- X-ray Diffraction (XRD): Determine crystal packing and hydrogen-bonding networks for structural validation .
Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?
Methodological Answer:
- Data Collection: Use high-resolution XRD (e.g., Bruker APEX-II diffractometer) with Mo/Kα radiation (λ = 0.71073 Å) to minimize errors .
- Refinement: Employ SHELXL for least-squares refinement. Address thermal parameter discrepancies by adjusting anisotropic displacement parameters .
- Validation Tools: Use checkCIF/PLATON to identify symmetry or occupancy mismatches. For example, a monoclinic space group (e.g., Cc) with Z = 4 may require re-examining hydrogen bonding or solvent inclusion .
Example Crystallographic Parameters:
| Parameter | Value | Reference |
|---|---|---|
| Space group | Cc | |
| a, b, c (Å) | 4.9179, 23.592, 18.4834 | |
| β (°) | 91.523 | |
| R (I > 2σ(I)) | 0.038 |
Advanced: How to design experiments to evaluate the compound’s bioactivity and interpret conflicting biological data?
Methodological Answer:
- Target Selection: Prioritize assays based on structural analogs (e.g., thiazole derivatives with α-glucosidase inhibition or anticancer activity) .
- Dose-Response Studies: Use IC determination in enzyme inhibition assays (e.g., α-glucosidase) with positive controls (e.g., acarbose).
- Data Contradictions: Address variability by standardizing cell lines (e.g., HepG2 for cytotoxicity) and replicating assays in triplicate. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- SAR Analysis: Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to correlate structural features with activity trends .
Advanced: What computational methods are recommended for predicting the compound’s reactivity and binding modes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Validate with co-crystallized ligands .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and sulfonamide group reactivity .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Basic: How to troubleshoot low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening: Test alternatives to triethylamine (e.g., DMAP or DIPEA) to enhance nucleophilic substitution efficiency .
- Solvent Optimization: Switch from acetone to DMF or THF to improve solubility of intermediates.
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
